molecular formula C13H19NO B1280493 (1S,2S)-2-(Benzyloxy)cyclohexanamine CAS No. 216394-07-9

(1S,2S)-2-(Benzyloxy)cyclohexanamine

Cat. No. B1280493
M. Wt: 205.3 g/mol
InChI Key: NTHNRYLIXJZHRZ-STQMWFEESA-N
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Description

(1S,2S)-2-(Benzyloxy)cyclohexanamine , also known as (1S,2S)-2-(Phenylmethoxy)cyclohexanamine , is a chiral compound with the molecular formula C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da . The compound exhibits two defined stereocenters .


Molecular Structure Analysis

The molecular formula C13H19NO suggests that the compound consists of a cyclohexane ring with an attached benzyloxy group. The stereochemistry is specified as (1S,2S) , indicating the configuration of the chiral centers .


Physical And Chemical Properties Analysis

  • Molar Volume : 197.6±5.0 cm³

Scientific Research Applications

Analytical Characterization

  • Analytical Profiles in Psychoactive Research : (1S,2S)-2-(Benzyloxy)cyclohexanamine, along with similar compounds, has been characterized through various analytical techniques like GC-MS and NMR, contributing to the understanding of psychoactive arylcyclohexylamines in research settings (De Paoli et al., 2013).

Stereochemistry and Synthesis

  • Crystallization Method for Stereoisomers : A crystallization method was developed for the isolation of specific stereoisomers of similar compounds, enhancing the availability of pure forms for scientific studies (Furegati & Nocito, 2017).
  • Structural Characterization through X-ray Diffraction : X-ray diffraction analysis has been used to characterize the structural aspects of compounds closely related to (1S,2S)-2-(Benzyloxy)cyclohexanamine, providing insights into their molecular geometry (Li et al., 2017).
  • Synthesis of Chiral Bisamides : Chiral bisamides, derived from similar cyclohexanamines, were synthesized, contributing to the research in asymmetric synthesis and chiral chemistry (Zhou & Xu, 2014).

Receptor Interaction and Pharmacology

  • Sigma Receptor Activity : Modifications in stereochemistry of compounds akin to (1S,2S)-2-(Benzyloxy)cyclohexanamine have been found to result in high-affinity sigma ligands, relevant in pharmacological research (de Costa et al., 1989).

Organic Chemistry and Catalysis

  • Cyclization Reactions : Benzyloxy-substituted compounds, related to (1S,2S)-2-(Benzyloxy)cyclohexanamine, have been used to study cyclization reactions, which is significant in the field of organic synthesis (Sander & Hoffmann, 1993).
  • Enantioselective Synthesis : The synthesis of enantiomerically pure compounds using methods like iodolactamization has been studied, relevant for creating specific enantiomers of substances like (1S,2S)-2-(Benzyloxy)cyclohexanamine (Campbell et al., 2009).

properties

IUPAC Name

(1S,2S)-2-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNRYLIXJZHRZ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474551
Record name (1S,2S)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(Benzyloxy)cyclohexanamine

CAS RN

216394-07-9
Record name (1S,2S)-2-(Phenylmethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216394-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.2 mol of trans-2-aminocyclohexanol are dissolved in 600 ml of xylene isomer mixture and 100 ml of n-butanol and heated to reflux. 0.2 mol of a 50% sodium hydroxide or potassium hydroxide solution in water is added dropwise to this solution over 15 minutes. In the course of this, the water which has been introduced and which forms is distilled off immediately. After the addition has ended, the water present in the reaction solution and then the n-butanol is distilled off until a transition temperature of 140-141° C. is attained. Thereafter, 0.2 mol of benzyl chloride is added dropwise over 30 minutes and the solution is stirred further under reflux for two hours. After aqueous workup, the desired 2-benzyloxycyclohexylamine is obtained in 93% (GC area%) yield in the case of sodium hydroxide, and in 92% (GC area%) yield in the case of potassium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-2-(Benzyloxy)cyclohexanamine
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(1S,2S)-2-(Benzyloxy)cyclohexanamine
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(1S,2S)-2-(Benzyloxy)cyclohexanamine
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(1S,2S)-2-(Benzyloxy)cyclohexanamine
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(1S,2S)-2-(Benzyloxy)cyclohexanamine
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(1S,2S)-2-(Benzyloxy)cyclohexanamine

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